2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-2-yl)acetamide
Description
2-((5-(2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core linked to a 6-methyl-2,4-dioxotetrahydropyrimidine moiety via a thioether bridge. This compound is of interest due to its structural complexity, which combines multiple pharmacophores (pyrimidine, oxadiazole, and pyridine) often associated with anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-9-10(14(24)20-15(25)18-9)5-6-13-21-22-16(26-13)27-8-12(23)19-11-4-2-3-7-17-11/h2-4,7H,5-6,8H2,1H3,(H,17,19,23)(H2,18,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZMVWYUXHJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105663 | |
| Record name | N-2-Pyridinyl-2-[[5-[2-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)ethyl]-1,3,4-oxadiazol-2-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170982-69-0 | |
| Record name | N-2-Pyridinyl-2-[[5-[2-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)ethyl]-1,3,4-oxadiazol-2-yl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170982-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Pyridinyl-2-[[5-[2-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinyl)ethyl]-1,3,4-oxadiazol-2-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-2-yl)acetamide represents a complex molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The compound features a pyrimidine core with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions including the formation of the oxadiazole and thioether linkages.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, compounds derived from pyrimidine derivatives have been shown to scavenge free radicals effectively. The antioxidant potential can be assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where a decrease in absorbance correlates with increased scavenging activity.
Antimicrobial Activity
The biological activity of this compound has also been evaluated against various microbial strains. Studies suggest that derivatives of pyrimidine and oxadiazole exhibit promising antibacterial and antifungal properties. For example, compounds similar to the one have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, showcasing their potential as therapeutic agents.
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. AChE inhibitors derived from similar structures have shown efficacy in enhancing cognitive functions by preventing the breakdown of acetylcholine in the synaptic cleft.
Case Studies and Research Findings
- Antioxidant and Neuroprotective Effects : A study published in Nature demonstrated that compounds with similar oxadiazole and thioether functionalities exhibited neuroprotective effects in irradiated mice by reducing oxidative stress markers and improving behavioral outcomes .
- In Vitro Antimicrobial Assays : A comparative study involving various synthesized pyrimidine derivatives indicated that those containing thioether linkages had enhanced antimicrobial activity compared to their non-thioether counterparts . The minimum inhibitory concentration (MIC) values were significantly lower for these compounds.
- Toxicity Assessment : Acute toxicity studies are essential for evaluating the safety profile of new compounds. For instance, one study reported an LD50 value of 300 mg/kg for a related compound, suggesting that while effective biologically, careful consideration must be given to dosage and potential side effects .
Data Table: Summary of Biological Activities
| Biological Activity | Assay Method | Result/Effect |
|---|---|---|
| Antioxidant | DPPH Scavenging | Significant reduction in absorbance |
| Antimicrobial | Agar Diffusion & Broth Dilution | Effective against S. aureus and C. albicans |
| AChE Inhibition | In Vitro Enzyme Assay | Inhibition observed |
| Toxicity | Acute Toxicity Study | LD50 = 300 mg/kg |
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several acetamide derivatives (Table 1). Key differences lie in the heterocyclic cores and substituents, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Analogous Acetamides
Physicochemical Properties
- Solubility : The pyridin-2-yl group in the target compound likely enhances aqueous solubility compared to Compound 1 ’s 4-nitrophenyl group, which is more hydrophobic .
- Stability : The 1,3,4-oxadiazole core is generally stable under physiological conditions, whereas thiazole-based analogs (e.g., Compound 33 ) may exhibit higher metabolic lability due to sulfur oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
